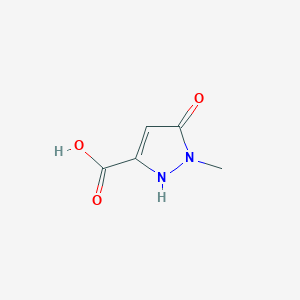
6-氟吡啶-3,4-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoropyridine-3,4-diamine is a chemical compound with the molecular formula C5H6FN3 . It is a fluorinated pyridine, which means it contains a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of 6-Fluoropyridine-3,4-diamine consists of a pyridine ring with a fluorine atom attached at the 6-position and amine groups (-NH2) attached at the 3- and 4-positions .科学研究应用
正电子发射断层扫描(PET)成像
6-氟吡啶-3,4-二胺衍生物,特别是标记氟-18的氟吡啶,在PET成像中被使用。它们的应用主要在医学成像领域,氟-18被引入特定位置用于成像目的。然而,这些化合物在体内的稳定性可能具有挑战性,因为氟在某些位置的不稳定性会影响放射性示踪剂的潜力。吡啶碘鎓盐被认为是引入氟-18到更稳定位置(如3-氟和5-氟吡啶)的便利解决方案,从而增强它们在PET成像中的应用(Carroll等,2007)。
合成和反应研究
6-氟吡啶-3,4-二胺化合物参与各种合成和反应研究。例如,2-氟吡啶与胺和二胺的反应性已被广泛研究,展示了其在创造多样化衍生物方面的潜力。这些衍生物对于开发具有潜在应用的新化合物至关重要,包括制药和材料科学(Abel et al., 2015)。
质子化研究和化学行为
氟化多胺的质子化常数和行为,包括6-氟吡啶-3,4-二胺的衍生物,一直是研究的课题。了解这些化合物的质子化序列和碱度常数对于各种化学和生物应用至关重要。这些研究还提供了对这些化合物的生物活性的见解,使它们在生物化学研究的背景下具有相关性(Frassineti et al., 2003)。
分子结构分析
6-氟吡啶-3,4-二胺化合物已被用于研究分子结构和相互作用。例如,它们在分析复杂构象表面和分子的互变平衡方面的应用已被记录。这些研究对于理解这些化合物的分子动力学和结构特征至关重要,这对材料科学和分子化学可能是有益的(Calabrese, 2015)。
荧光和光物理性质
已经探索了氨基吡啶的荧光行为,包括6-氟吡啶-3,4-二胺衍生物。这些研究涉及在不同溶剂和pH值下研究它们的荧光特性,这对于它们在荧光成像和传感技术中的应用至关重要(Baeyens & Moerloose, 1979)。
作用机制
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 6-Fluoropyridine-3,4-diamine interacts with its targets.
Action Environment
It is worth noting that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
生化分析
Biochemical Properties
6-Fluoropyridine-3,4-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 6-Fluoropyridine-3,4-diamine can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme mechanisms and protein-ligand interactions.
Cellular Effects
The effects of 6-Fluoropyridine-3,4-diamine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . By modulating kinase activity, 6-Fluoropyridine-3,4-diamine can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell growth and apoptosis . These cellular effects make it a valuable compound for research in cell biology and pharmacology.
Molecular Mechanism
At the molecular level, 6-Fluoropyridine-3,4-diamine exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding often involves hydrogen bonding and hydrophobic interactions with amino acid residues. Additionally, 6-Fluoropyridine-3,4-diamine can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s versatility in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoropyridine-3,4-diamine can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that 6-Fluoropyridine-3,4-diamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of 6-Fluoropyridine-3,4-diamine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 6-Fluoropyridine-3,4-diamine can induce toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
6-Fluoropyridine-3,4-diamine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 6-Fluoropyridine-3,4-diamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, the compound can be actively transported into cells via specific membrane transporters, affecting its intracellular concentration . These transport and distribution properties are critical for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 6-Fluoropyridine-3,4-diamine can significantly impact its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects
属性
IUPAC Name |
6-fluoropyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOINDABWBSPMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483653 |
Source


|
| Record name | 3,4-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-24-5 |
Source


|
| Record name | 6-Fluoro-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














